molecular formula C24H17ClN2O2S B15019584 O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

O-{3-[(2-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Cat. No.: B15019584
M. Wt: 432.9 g/mol
InChI Key: KCBHQWMHDCUOCP-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is a complex organic compound with a molecular formula of C24H18ClN3O2S. This compound is notable for its unique structure, which includes a chlorophenyl group, a naphthyl group, and a carbamothioyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2-naphthylamine to form N-(2-chlorophenyl)-2-naphthylcarbamate. The final step involves the reaction of this intermediate with thiourea to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(naphthalen-1-ylcarbamoylamino)benzamide: This compound is structurally similar but lacks the thioyl group.

    N-naphthalen-2-yl-benzamide: This compound is similar but lacks the chlorophenyl and thioyl groups.

Uniqueness

N-(2-CHLOROPHENYL)-3-{[(NAPHTHALEN-2-YL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate

InChI

InChI=1S/C24H17ClN2O2S/c25-21-10-3-4-11-22(21)27-23(28)18-8-5-9-20(15-18)29-24(30)26-19-13-12-16-6-1-2-7-17(16)14-19/h1-15H,(H,26,30)(H,27,28)

InChI Key

KCBHQWMHDCUOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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